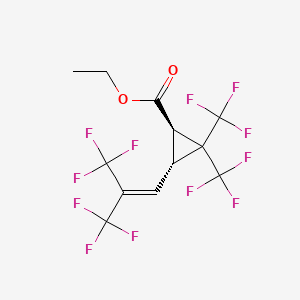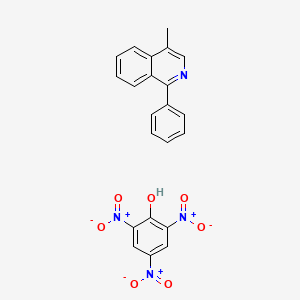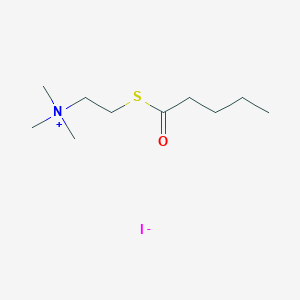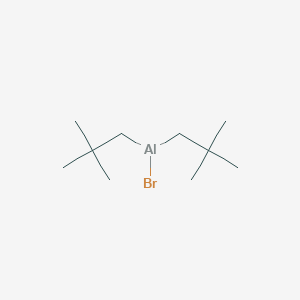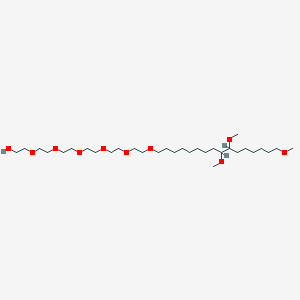
9,10-Dimethoxy-2,19,22,25,28,31,34-heptaoxahexatriacontan-36-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dimethoxy-2,19,22,25,28,31,34-heptaoxahexatriacontan-36-OL is a complex organic compound characterized by its multiple ether and alcohol functional groups. This compound is notable for its unique structure, which includes a long chain of oxygen atoms interspersed with methoxy groups and a terminal hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dimethoxy-2,19,22,25,28,31,34-heptaoxahexatriacontan-36-OL typically involves multi-step organic reactions. One common method includes the reaction of dimethoxyethane with ethylene oxide under controlled conditions to form the desired compound . The reaction is usually catalyzed by a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and the product is purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
9,10-Dimethoxy-2,19,22,25,28,31,34-heptaoxahexatriacontan-36-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
9,10-Dimethoxy-2,19,22,25,28,31,34-heptaoxahexatriacontan-36-OL has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound can be used in the study of biological membranes and as a model compound for understanding the behavior of ether-linked lipids.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism by which 9,10-Dimethoxy-2,19,22,25,28,31,34-heptaoxahexatriacontan-36-OL exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s multiple ether and alcohol groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Dimethoxyethane: A simpler ether compound used as a solvent in organic synthesis.
Polyethylene glycol: A polymer with similar ether linkages, used in various industrial and medical applications.
Glyme: Another ether compound with applications in battery electrolytes and as a solvent.
Uniqueness
What sets 9,10-Dimethoxy-2,19,22,25,28,31,34-heptaoxahexatriacontan-36-OL apart from these similar compounds is its unique structure, which combines multiple ether linkages with a terminal hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
104838-93-9 |
|---|---|
Molecular Formula |
C31H64O10 |
Molecular Weight |
596.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(9,10,16-trimethoxyhexadecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C31H64O10/c1-33-17-12-9-7-11-15-31(35-3)30(34-2)14-10-6-4-5-8-13-18-36-20-22-38-24-26-40-28-29-41-27-25-39-23-21-37-19-16-32/h30-32H,4-29H2,1-3H3 |
InChI Key |
IQCNZJLODFOODE-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCCCC(C(CCCCCCCCOCCOCCOCCOCCOCCOCCO)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


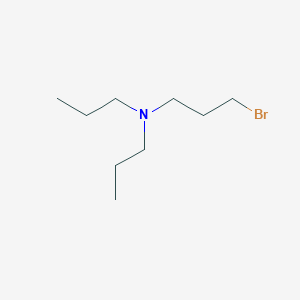
![N-{2-[(2-Ethylhexyl)oxy]propyl}formamide](/img/structure/B14326041.png)
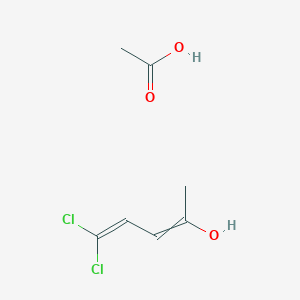
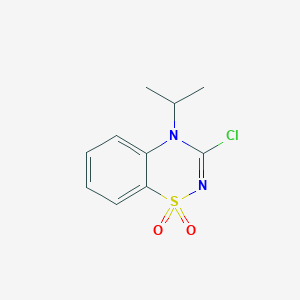
![Ethyl 2-(3-cyanopropyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylate](/img/structure/B14326058.png)
![Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]-](/img/structure/B14326061.png)
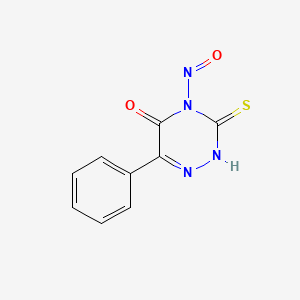
![Phenol, 2-[1-(4-hydroxyphenyl)butyl]-](/img/structure/B14326072.png)
![6,8-Dioxabicyclo[3.2.1]octan-4-one](/img/structure/B14326085.png)
